5-(sec-Butoxy)-4-chloropyridazin-3(2H)-one
CAS No.: 1346697-47-9
Cat. No.: VC15976550
Molecular Formula: C8H11ClN2O2
Molecular Weight: 202.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1346697-47-9 |
|---|---|
| Molecular Formula | C8H11ClN2O2 |
| Molecular Weight | 202.64 g/mol |
| IUPAC Name | 4-butan-2-yloxy-5-chloro-1H-pyridazin-6-one |
| Standard InChI | InChI=1S/C8H11ClN2O2/c1-3-5(2)13-6-4-10-11-8(12)7(6)9/h4-5H,3H2,1-2H3,(H,11,12) |
| Standard InChI Key | QNMNLKYCZLOPIJ-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)OC1=C(C(=O)NN=C1)Cl |
Introduction
5-(sec-Butoxy)-4-chloropyridazin-3(2H)-one is a heterocyclic organic compound belonging to the pyridazine family, characterized by the presence of a pyridazinone core substituted with a secondary butoxy group at the 5th position and a chlorine atom at the 4th position. This compound has potential applications in medicinal chemistry due to its structural versatility, which allows for interactions with biological targets.
Synthesis of 5-(sec-Butoxy)-4-chloropyridazin-3(2H)-one
The synthesis of this compound typically involves multi-step reactions starting from commercially available pyridazine derivatives. The general synthetic route includes:
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Chlorination: Introduction of the chlorine atom at the 4th position using reagents like phosphorus oxychloride.
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Alkoxylation: Substitution at the 5th position with a secondary butoxy group via nucleophilic substitution or esterification reactions.
These steps are performed under controlled conditions to ensure high yield and purity.
Analytical Characterization
The structure and purity of 5-(sec-Butoxy)-4-chloropyridazin-3(2H)-one are confirmed using advanced analytical techniques:
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Identifies hydrogen environments in the molecule.
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¹³C NMR: Confirms carbon skeleton and substitution pattern.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation pattern.
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Infrared Spectroscopy (IR):
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Identifies functional groups such as carbonyl () and ether () bonds.
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Applications in Medicinal Chemistry
The structural features of 5-(sec-Butoxy)-4-chloropyridazin-3(2H)-one make it an attractive candidate for further research in medicinal chemistry:
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Drug Development:
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Its heterocyclic framework can be modified to optimize binding affinity and selectivity for biological targets.
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Lead Optimization:
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The compound can serve as a lead molecule for designing derivatives with improved pharmacokinetics or reduced toxicity.
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Comparative Analysis with Related Compounds
To understand its significance, the properties of 5-(sec-Butoxy)-4-chloropyridazin-3(2H)-one can be compared with similar compounds in the pyridazine family:
| Compound | Molecular Weight (g/mol) | Key Substituents | Potential Applications |
|---|---|---|---|
| 5-(tert-Butoxy)-4-chloropyridazin-3-one | 202.64 | tert-butoxy, chlorine | Anti-inflammatory, antimicrobial |
| N-substituted pyridazines | Variable | Alkyl/aryl groups | Anticancer, enzyme inhibition |
This comparison highlights the influence of substituents on biological activity and physicochemical properties.
Future Research Directions
Further exploration of this compound could focus on:
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In Silico Studies:
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Molecular docking to predict interactions with biological targets.
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Pharmacological Evaluation:
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Testing for anti-inflammatory, antimicrobial, or anticancer activities.
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Structure–Activity Relationship (SAR) Studies:
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Systematic modification of substituents to optimize activity.
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